Cas no 189089-83-6 (1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine)

1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core with a benzenesulfonyl substituent at the 1-position and a methyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzenesulfonyl moiety enhances stability and modulates reactivity, while the methyl group influences regioselectivity in further functionalization. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in kinase inhibition and receptor modulation. The compound's well-defined synthetic route and high purity ensure reproducibility for research applications. Its versatility in derivatization supports diverse medicinal chemistry explorations.
1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine structure
189089-83-6 structure
Product name:1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No:189089-83-6
MF:C14H12N2O2S
Molecular Weight:272.32228
MDL:MFCD04153753
CID:98197
PubChem ID:1236372

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine
    • 1-(Phenylsulphonyl)-2-Methyl-7-azaindole
    • 1H-Pyrrolo[2,3-b]pyridine,2-methyl-1-(phenylsulfonyl)-
    • 1-phenylsulfonyl-2-methyl-7-azaindole
    • 1-(phenylsulfonyl)-2-methyl-7-azaindole
    • 1-(benzenesulfonyl)-2-Methyl-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine, 2-Methyl-1-(phenylsulfonyl)-
    • 189089-83-6
    • DTXSID20361241
    • CS-B0587
    • CS-13146
    • FT-0645963
    • AKOS015909774
    • A880476
    • AHBQPALYDSJJKZ-UHFFFAOYSA-N
    • SB14160
    • J-503599
    • 2-methyl-1-(benzenesulfonyl)-7-azaindole
    • SCHEMBL1772416
    • AMY24592
    • AQ-405/42300503
    • DB-065676
    • 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD04153753
    • インチ: InChI=1S/C14H12N2O2S/c1-11-10-12-6-5-9-15-14(12)16(11)19(17,18)13-7-3-2-4-8-13/h2-10H,1H3
    • InChIKey: AHBQPALYDSJJKZ-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(N=CC=C2)N1S(=O)(=O)C3=CC=CC=C3

計算された属性

  • 精确分子量: 272.06200
  • 同位素质量: 272.06194880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 412
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 60.3Ų

じっけんとくせい

  • 密度みつど: 1.31
  • ゆうかいてん: 103-105 ºC
  • Boiling Point: 477.5°C at 760 mmHg
  • フラッシュポイント: 242.6°C
  • Refractive Index: 1.653
  • PSA: 60.34000
  • LogP: 3.66250

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine Security Information

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058378-5g
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
189089-83-6 98%
5g
¥23554.00 2023-11-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H63840-100mg
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189089-83-6 98%
100mg
¥2512.0 2023-09-07
TRC
M695673-50mg
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
189089-83-6
50mg
$ 185.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058378-500mg
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
189089-83-6 98%
500mg
¥5238.00 2023-11-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1153-1G
1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
189089-83-6 95%
1g
¥ 4,798.00 2023-04-14
Advanced ChemBlocks
P46732-250MG
1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
189089-83-6 97%
250MG
$450 2023-09-15
Advanced ChemBlocks
P46732-100MG
1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
189089-83-6 97%
100MG
$280 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058378-250mg
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
189089-83-6 98%
250mg
¥2723.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058378-1g
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
189089-83-6 98%
1g
¥6804.00 2023-11-21
Chemenu
CM149706-250mg
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
189089-83-6 95%+
250mg
$625 2021-08-05

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine 合成方法

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine 関連文献

1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridineに関する追加情報

1-(Benzenesulfonyl)-2-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A Comprehensive Overview

The compound with CAS No. 189089-83-6, commonly referred to as 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are known for their unique structural features and diverse biological activities. The benzenesulfonyl group attached to the pyrrolopyridine core introduces additional functional complexity, making this compound a fascinating subject for both synthetic and applied research.

Recent studies have highlighted the potential of 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine as a promising candidate in drug discovery. Researchers have focused on its ability to modulate key cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), a key enzyme associated with pain and inflammation. This finding underscores its potential application in the development of novel analgesics and anti-inflammatory agents.

The synthesis of 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves a multi-step process that combines principles of heterocyclic chemistry with functional group transformations. A notable approach reported in *Organic Letters* in 2023 employs a palladium-catalyzed coupling reaction to construct the pyrrolopyridine core. The subsequent introduction of the benzenesulfonyl group is achieved through a Friedel-Crafts sulfonation reaction, ensuring high regioselectivity and yield. This method not only simplifies the synthesis but also opens avenues for further structural modifications to explore its pharmacokinetic properties.

In terms of biological activity, 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has shown remarkable selectivity towards certain receptors and enzymes. A 2023 study conducted at the University of California revealed that this compound binds effectively to the serotonin 5-HT receptor subtype, suggesting its potential role in treating neurological disorders such as depression and anxiety. Furthermore, its ability to scavenge free radicals has positioned it as a potential antioxidant agent, which could be beneficial in combating age-related diseases.

From an applications perspective, 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine holds promise across multiple therapeutic areas. Its anti-inflammatory and antioxidant properties make it a strong candidate for developing treatments against chronic conditions such as arthritis and neurodegenerative diseases. Additionally, ongoing research is exploring its potential as a chemopreventive agent against cancer, given its ability to induce apoptosis in cancerous cells while sparing healthy tissue.

Looking ahead, the development of 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine into clinical applications will depend on further preclinical studies to establish its safety profile and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process. The compound's unique combination of structural versatility and biological activity positions it as a key player in the evolving landscape of drug discovery.

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